3-(2-Oxopiperidin-1-YL)propanoic acid

Description

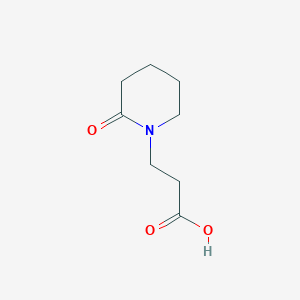

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxopiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-3-1-2-5-9(7)6-4-8(11)12/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDCTKRGYQLASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601138 | |

| Record name | 3-(2-Oxopiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117705-04-1 | |

| Record name | 3-(2-Oxopiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-oxopiperidin-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-(2-Oxopiperidin-1-yl)propanoic Acid

CAS Number: 117705-04-1

Abstract

This technical guide provides a comprehensive overview of 3-(2-Oxopiperidin-1-yl)propanoic acid, a key intermediate in the synthesis of the novel oral anticoagulant, Apixaban. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, synthesis, and spectral characterization of this compound. While its primary significance lies in its role as a building block for Apixaban, this guide also explores the broader context of propanoic acid derivatives in medicinal chemistry.

Introduction

This compound (CAS No. 117705-04-1) is a heterocyclic compound that has garnered significant attention in the pharmaceutical industry. Its molecular structure, featuring a piperidinone ring linked to a propanoic acid chain, makes it a valuable synthon for the construction of more complex molecules. Most notably, it serves as a crucial intermediate in the industrial synthesis of Apixaban, a potent, selective, and orally bioavailable inhibitor of coagulation factor Xa.[1][2] Apixaban is widely used for the prevention and treatment of thromboembolic diseases.[1] Understanding the properties and synthesis of this compound is therefore essential for the efficient production of this life-saving medication.

Physicochemical and Spectral Data

A summary of the known physicochemical and spectral data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 117705-04-1 | |

| Molecular Formula | C₈H₁₃NO₃ | |

| Molecular Weight | 171.19 g/mol | |

| Predicted XlogP | -0.6 | [3] |

| Monoisotopic Mass | 171.08954 Da | [3] |

Mass Spectrometry:

-

MS (EI, 70 eV): m/z (%) 171 (41) [M+], 126 (28), 125 (16), 124 (11), 115 (42), 112 (34), 99 (22), 98 (49), 97 (10), 84 (100), 82 (14), 71.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Detailed experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not readily available in the public domain. However, based on its chemical structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the methylene protons of the piperidinone ring, the methylene protons of the propanoic acid chain, and a broad singlet for the carboxylic acid proton (typically in the 10-12 ppm range).

-

¹³C NMR: Resonances for the carbonyl carbons of the lactam and the carboxylic acid (typically in the 170-185 ppm region), as well as signals for the methylene carbons of the piperidinone and propanoic acid moieties.

-

IR Spectroscopy: A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretching vibration for the lactam (around 1650 cm⁻¹).[4]

Synthesis of this compound

The synthesis of this compound is a key step in the overall synthesis of Apixaban. While specific, detailed industrial protocols are often proprietary, the scientific literature and patents outline the general synthetic strategies. One common approach involves the Michael addition of 2-piperidone to an acrylic acid derivative.

Experimental Protocol: A Generalized Synthetic Approach

The following is a generalized experimental protocol based on common organic synthesis methodologies for similar structures.

Materials:

-

2-Piperidone

-

Acrylic acid or its ester (e.g., ethyl acrylate)

-

A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)

-

An appropriate solvent (e.g., ethanol, tetrahydrofuran)

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

Reaction Setup: A solution of 2-piperidone in a suitable anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: The solution is cooled to a suitable temperature (e.g., 0 °C), and a strong base is added portion-wise to deprotonate the nitrogen of the 2-piperidone, forming the corresponding lactam salt.

-

Michael Addition: A solution of the acrylic acid derivative in the same solvent is then added dropwise to the reaction mixture. The reaction is allowed to stir at a controlled temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Hydrolysis (if an ester is used): If an acrylic acid ester was used, the resulting ester intermediate is hydrolyzed to the carboxylic acid by adding a solution of a base (e.g., sodium hydroxide) in water and heating the mixture.

-

Workup and Purification: The reaction mixture is cooled, and the pH is adjusted with an acid to protonate the carboxylate. The aqueous layer is then extracted with a suitable organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Role in Apixaban Synthesis

This compound is a pivotal intermediate in several patented synthetic routes to Apixaban.[1][5] It is typically involved in a coupling reaction with another key fragment of the Apixaban molecule. The overall synthesis of Apixaban is a multi-step process, and the efficient and high-yield production of this propanoic acid derivative is crucial for the economic viability of the entire process.

Below is a simplified workflow illustrating the position of this compound in a representative Apixaban synthesis.

Caption: Simplified workflow for Apixaban synthesis.

Biological Activity Context

While this compound itself is primarily valued as a synthetic intermediate, it belongs to the broader class of propanoic acid derivatives. Many compounds containing the propanoic acid moiety exhibit a wide range of biological activities. For instance, arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen and naproxen.[6] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes.[6] Although no specific biological activity has been reported for this compound, its structural features could warrant investigation in broader screening programs.

Conclusion

This compound is a compound of significant industrial importance due to its indispensable role in the synthesis of Apixaban. This technical guide has provided a summary of its known properties, a generalized synthetic protocol, and its context within pharmaceutical manufacturing. Further research into the specific biological activities of this molecule and the development of more efficient and sustainable synthetic routes remain areas of potential interest for the scientific community.

References

- 1. US20170015663A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. data.epo.org [data.epo.org]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physical Properties of 3-(2-Oxopiperidin-1-YL)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(2-Oxopiperidin-1-YL)propanoic acid. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols for characterization, and a plausible synthetic pathway.

Core Physical and Chemical Properties

This compound, with the CAS Number 117705-04-1, is a carboxylic acid derivative featuring a 2-piperidone moiety.[1] Its structural and physicochemical properties are critical for applications in medicinal chemistry and materials science.

Data Presentation: Physicochemical Properties

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| CAS Number | 117705-04-1 | [1] |

| Molecular Formula | C₈H₁₃NO₃ | [2] |

| Molecular Weight | 171.19 g/mol | [3] |

| Exact Mass | 171.089543 g/mol | [2] |

| Melting Point | 148 °C | [3] |

| Boiling Point | 380.8 ± 25.0 °C (Predicted) | [3] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.35 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

| InChI | InChI=1S/C8H13NO3/c10-7-3-1-2-5-9(7)6-4-8(11)12/h1-6H2,(H,11,12) | [4] |

| InChIKey | CZDCTKRGYQLASW-UHFFFAOYSA-N | [4] |

| SMILES | C1CCN(C(=O)C1)CCC(=O)O | [4] |

Experimental Protocols

Synthesis Protocol: A Plausible Route via Aza-Michael Addition

The synthesis of this compound can be envisioned through a two-step process involving an aza-Michael addition followed by hydrolysis. This strategy is based on the known reactivity of lactams and acrylates.[5][6][7][8]

-

Step 1: Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate.

-

To a solution of 2-piperidone (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF, add a catalytic amount of a strong, non-nucleophilic base like sodium hydride or DBU (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes to generate the corresponding lactam salt.

-

Add ethyl acrylate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 3-(2-oxopiperidin-1-yl)propanoate.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the purified ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq).

-

Stir the mixture at room temperature or with gentle heating until the ester is fully consumed, as monitored by TLC.

-

Concentrate the mixture under reduced pressure to remove the alcohol.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2-3 using a 1M HCl solution, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Characterization Protocol: Melting Point Determination[2][10][11]

The melting point is a fundamental property for assessing the purity of a crystalline solid.

-

Sample Preparation: Ensure the synthesized compound is completely dry. Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Jab the open end of a glass capillary melting point tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. Repeat until a sample height of 2-3 mm is achieved.[9][10]

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.[10]

-

For a first determination, heat rapidly to find an approximate melting range.

-

Allow the apparatus to cool. For an accurate measurement, prepare a new sample and heat at a slow rate (1-2 °C per minute) starting from a temperature approximately 15-20 °C below the approximate melting point.[9]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.

-

Characterization Protocol: NMR Spectroscopy[1][12][13]

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[11]

-

Data Acquisition:

-

Transfer the solution to a clean NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire a ¹H NMR spectrum to determine the number of different proton environments, their integration (ratio of protons), and splitting patterns (J-coupling), which reveals connectivity.[12]

-

Acquire a ¹³C NMR spectrum to determine the number of different carbon environments.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish detailed connectivity and finalize the structural assignment.[1]

-

Workflow and Visualization

The characterization of a novel compound like this compound follows a logical workflow to ensure its identity and purity. This process integrates various analytical techniques.

Caption: A logical workflow for the synthesis and characterization of a novel chemical entity.

Safety and Handling

This compound is classified as an irritant.[3] It is predicted to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety precautions should be followed.[13]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or fumes. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage is at 2-8°C.[3]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | 117705-04-1 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Michael addition of N- and O-centred nucleophiles to tethered acrylates. The role of double bond geometry in controlling the diastereoselectivity of cyclisations leading to 2,6-disubstituted tetrahydropyrans and piperidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. web.mit.edu [web.mit.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. aksci.com [aksci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

3-(2-Oxopiperidin-1-YL)propanoic acid chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of 3-(2-Oxopiperidin-1-YL)propanoic acid, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. This document collates available physicochemical data and presents a plausible synthetic approach. Due to the limited publicly available experimental data, some information presented is based on predictions and analysis of related compounds.

Chemical Structure and Properties

This compound is a derivative of piperidine, featuring a propanoic acid moiety attached to the nitrogen atom of a 2-oxopiperidine (δ-valerolactam) ring.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. Note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 171.19 g/mol | --INVALID-LINK--[1] |

| CAS Number | 117705-04-1 | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Melting Point | 148 °C | --INVALID-LINK-- (Predicted)[2] |

| Boiling Point | 380.8±25.0 °C | --INVALID-LINK-- (Predicted)[2] |

| Density | 1.199±0.06 g/cm³ | --INVALID-LINK-- (Predicted)[2] |

| pKa | 4.35±0.10 | --INVALID-LINK-- (Predicted)[2] |

| SMILES | O=C(O)CCN1C(=O)CCCC1 | --INVALID-LINK-- |

| InChIKey | CZDCTKRGYQLASW-UHFFFAOYSA-N | --INVALID-LINK-- |

Spectroscopic Data

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 172.09682 |

| [M+Na]⁺ | 194.07876 |

| [M-H]⁻ | 170.08226 |

| [M+NH₄]⁺ | 189.12336 |

| [M+K]⁺ | 210.05270 |

| [M]⁺ | 171.08899 |

Data sourced from PubChemLite.[3]

Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not described in the available scientific literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions, such as the Michael addition of 2-piperidone to an acrylic acid derivative.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

General Synthetic Procedure (Hypothetical)

-

Reaction Setup: To a solution of 2-piperidone (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a base (e.g., sodium hydride or potassium carbonate, 1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes to facilitate the formation of the corresponding lactam salt.

-

Michael Addition: A solution of acrylic acid (1.0-1.2 eq) in the same solvent is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to neutralize the excess base and protonate the carboxylate.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate/hexane as the eluent. Alternatively, recrystallization from a suitable solvent system could be employed to obtain the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Biological Activity and Applications

Currently, there is no specific information in the public domain detailing the biological activity or signaling pathways associated with this compound. However, the piperidine and propanoic acid moieties are present in numerous biologically active molecules. Therefore, this compound could serve as a valuable building block in the synthesis of novel pharmaceutical agents. Further research is required to elucidate its potential biological functions.

Conclusion

This compound is a chemical entity with defined physicochemical properties, though much of the available data is predictive. While a validated, detailed experimental protocol for its synthesis is not currently published, a plausible synthetic route via Michael addition is proposed. The lack of information on its biological activity presents an opportunity for future research to explore its potential applications in medicinal chemistry and drug development.

Disclaimer: The information provided in this document is for research and informational purposes only. The hypothetical synthesis protocol should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

References

An In-depth Technical Guide to 3-(2-Oxopiperidin-1-YL)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Oxopiperidin-1-YL)propanoic acid, a molecule of interest in medicinal chemistry and drug development. This document details its physicochemical properties, a proposed synthetic route with experimental protocols, and an exploration of its potential biological activities based on its structural motifs.

Core Molecular Data

This compound is a derivative of piperidine, featuring a propanoic acid group attached to the nitrogen atom of a 2-piperidone ring. Its chemical structure combines a lactam ring with a carboxylic acid moiety, features present in numerous biologically active compounds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₃ | [1][2] |

| Molecular Weight | 171.19 g/mol | [1] |

| Monoisotopic Mass | 171.08954 Da | [2] |

| CAS Number | 117705-04-1 | [1][3] |

| Melting Point | 148 °C | [1] |

| Boiling Point (Predicted) | 380.8 ± 25.0 °C | [1] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.35 ± 0.10 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving a Michael addition followed by ester hydrolysis. A detailed experimental protocol for this proposed synthetic route is provided below.

Proposed Synthetic Workflow

The overall synthetic scheme involves the addition of 2-piperidone to an acrylate ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate (Michael Addition)

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-piperidone (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Reaction: After the addition of sodium hydride is complete, allow the mixture to warm to room temperature and stir for 1 hour. Subsequently, add ethyl acrylate (1.2 eq) dropwise via the dropping funnel.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield ethyl 3-(2-oxopiperidin-1-yl)propanoate.

Step 2: Synthesis of this compound (Ester Hydrolysis)

-

Hydrolysis: In a round-bottom flask, dissolve the purified ethyl 3-(2-oxopiperidin-1-yl)propanoate (1.0 eq) from Step 1 in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (2.0 eq).

-

Reflux: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.[4]

-

Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid.

-

Isolation: A precipitate of this compound should form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, its structural components—a piperidine ring and a propanoic acid moiety—are present in many pharmacologically active molecules.[5] The N-acylpiperidine structure is a key feature in a variety of compounds with diverse biological activities, including anticancer and antimicrobial effects.[6][7]

The propanoic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and can also influence a compound's pharmacokinetic properties.[8][9]

Potential Interaction with GABAergic Signaling

The 2-piperidone (a cyclic amide, or lactam) core of the molecule bears a structural resemblance to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. GABA analogues are known to modulate GABAergic signaling and are used to treat conditions like seizures and anxiety.[10] Some molecules containing a lactam ring, such as certain β-lactam antibiotics, have been shown to interact with GABA receptors.[11][12] It is plausible that this compound could act as a GABA analogue, potentially modulating the activity of GABA receptors.

Caption: Potential interaction with the GABAergic signaling pathway.

Further research is required to validate these hypotheses and to fully elucidate the biological activity and mechanism of action of this compound. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound in drug discovery and development.

References

- 1. This compound | 117705-04-1 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C8H13NO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 117705-04-1 [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Michael addition of N- and O-centred nucleophiles to tethered acrylates. The role of double bond geometry in controlling the diastereoselectivity of cyclisations leading to 2,6-disubstituted tetrahydropyrans and piperidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 11. Dual mechanisms of GABAA response inhibition by beta-lactam antibiotics in the pyramidal neurones of the rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual mechanisms of GABAA response inhibition by beta-lactam antibiotics in the pyramidal neurones of the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(2-Oxopiperidin-1-YL)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the primary synthesis pathway for 3-(2-Oxopiperidin-1-YL)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process commencing with a base-catalyzed aza-Michael addition of 2-piperidone to an acrylate ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This document provides a comprehensive overview of the reaction, including detailed experimental protocols derived from analogous syntheses, a summary of relevant quantitative data, and visualizations of the synthesis pathway and workflow.

Introduction

This compound is a substituted lactam derivative. The piperidone ring is a common scaffold in various biologically active molecules. This guide focuses on the most direct and commonly referenced synthetic approach to this compound, providing researchers with the necessary information for its laboratory-scale preparation.

Primary Synthesis Pathway: Aza-Michael Addition and Hydrolysis

The most logical and supported pathway for the synthesis of this compound involves two sequential reactions:

-

Aza-Michael Addition: 2-Piperidone acts as a nucleophile and undergoes a conjugate addition to an acrylic acid ester (e.g., ethyl acrylate) under basic conditions. This reaction forms the carbon-nitrogen bond at the 1-position of the piperidone ring.

-

Ester Hydrolysis: The resulting ester, ethyl 3-(2-oxopiperidin-1-yl)propanoate, is then hydrolyzed, typically using a base like sodium hydroxide, to yield the desired this compound.

This pathway is analogous to the well-documented synthesis of similar N-substituted propanoic acids derived from heterocyclic amides.[1]

Visualization of the Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous reactions, specifically the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, and should be adapted and optimized for the specific reactants.[1]

Step 1: Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate (Aza-Michael Addition)

Objective: To synthesize the ester intermediate via a base-catalyzed aza-Michael addition.

Materials:

-

2-Piperidone

-

Ethyl acrylate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Appropriate solvent (e.g., Acetonitrile or DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-piperidone (1.0 eq.) in the chosen solvent.

-

Add anhydrous potassium carbonate (1.0 eq.).

-

Add ethyl acrylate (1.5 eq.) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 10-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl 3-(2-oxopiperidin-1-yl)propanoate.

Step 2: Synthesis of this compound (Ester Hydrolysis)

Objective: To hydrolyze the ester intermediate to the final carboxylic acid product.

Materials:

-

Ethyl 3-(2-oxopiperidin-1-yl)propanoate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), dilute solution for acidification

Procedure:

-

Dissolve ethyl 3-(2-oxopiperidin-1-yl)propanoate (1.0 eq.) in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.0 eq.) in water to the flask.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

-

The product may precipitate out of the solution upon acidification. If so, collect the solid by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of the target compound.

Quantitative Data and Characterization

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₃NO₃ | |

| Molecular Weight | 171.19 g/mol | |

| Appearance | Expected to be a solid | Based on analogous compounds. |

| Yield (Step 1) | 70-90% (Expected) | Based on yields for similar aza-Michael additions. |

| Yield (Step 2) | >90% (Expected) | Hydrolysis of esters to carboxylic acids is typically a high-yielding reaction.[1] |

| Mass Spectrometry | MS (GC) data available | SpectraBase ID: 2n6ZLD2qj3K.[2] |

| ¹H NMR | Data not available in searches | Expected signals: multiplets for piperidone ring protons, triplets for the propanoic acid chain protons. |

| ¹³C NMR | Data not available in searches | Expected signals: carbonyl carbons for the lactam and carboxylic acid, aliphatic carbons for the rings and chain. |

| Purity | >95% achievable | With standard purification techniques like recrystallization or chromatography. |

Alternative Synthesis Pathway: N-Alkylation

An alternative, though less commonly documented, approach for the synthesis of this compound is the N-alkylation of 2-piperidone with a 3-halopropanoic acid, such as 3-bromopropanoic acid, in the presence of a base.

Visualization of the N-Alkylation Pathway

Caption: Alternative N-alkylation synthesis pathway.

This method would involve the deprotonation of the lactam nitrogen followed by a nucleophilic substitution on the alkyl halide. While theoretically feasible, this route may present challenges such as the need for a strong, non-nucleophilic base and potential side reactions.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving an aza-Michael addition followed by ester hydrolysis. This pathway is robust, high-yielding, and utilizes readily available starting materials. The provided experimental protocols, based on closely related and well-documented procedures, offer a solid foundation for the successful synthesis of this compound in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity. The characterization data, though not fully available in the literature, can be predicted based on the known structure and analogous compounds. This guide serves as a valuable resource for researchers requiring a practical and technically sound approach to the synthesis of this compound.

References

Uncharted Territory: The Biological Activity of 3-(2-Oxopiperidin-1-YL)propanoic Acid Remains Undefined

A comprehensive review of scientific literature reveals a significant knowledge gap regarding the biological activity of the chemical compound 3-(2-Oxopiperidin-1-YL)propanoic acid (CAS No. 117705-04-1). Despite its defined chemical structure, there is a notable absence of published research detailing its synthesis for biological testing, potential therapeutic effects, or its mechanism of action at a molecular level.

Currently, there is no publicly available quantitative data, such as IC50 values or binding affinities, nor are there established experimental protocols for assessing the biological impact of this specific molecule. Consequently, the creation of a detailed technical guide or whitepaper on its core biological functions is not feasible at this time.

While the broader class of propanoic acid derivatives includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes, it is crucial to note that no such activity has been documented for this compound.[1][2][3] Similarly, other propanoic acid derivatives have been investigated for a range of biological effects, including analgesic, anti-inflammatory, and anticancer properties.[4][5][6] However, these findings are specific to the studied analogues and cannot be extrapolated to this compound without direct experimental evidence.

The absence of information extends to its potential signaling pathways and molecular targets. As such, no diagrams of experimental workflows or logical relationships can be generated.

This lack of data presents a unique opportunity for researchers in drug discovery and chemical biology. The synthesis and subsequent biological screening of this compound could unveil novel pharmacological properties. Future research endeavors would need to encompass a full spectrum of in vitro and in vivo studies to elucidate any potential therapeutic value and to understand its mechanism of action. Until such studies are conducted and published, the biological activity of this compound remains an open question within the scientific community.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on 3-(2-Oxopiperidin-1-YL)propanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(2-oxopiperidin-1-yl)propanoic acid scaffold represents a significant area of interest in medicinal chemistry and drug discovery. The inherent structural features of the 2-piperidone ring, a privileged structure in many biologically active compounds, coupled with the propanoic acid side chain, offer a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives and analogs of this compound, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the parent compound, this compound, and its ester precursor, ethyl 3-(2-oxopiperidin-1-yl)propanoate, serves as the foundation for creating a diverse library of analogs.

Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate

A common and efficient method for the synthesis of the ethyl ester involves the Michael addition of 2-piperidone to ethyl acrylate.

Experimental Protocol:

-

Materials: 2-Piperidone, ethyl acrylate, a suitable base catalyst (e.g., sodium ethoxide or triethylamine), and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve 2-piperidone in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the base catalyst to the solution and stir for a short period to facilitate the formation of the corresponding anion.

-

Slowly add ethyl acrylate to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 3-(2-oxopiperidin-1-yl)propanoate.

-

Synthesis of this compound

The carboxylic acid can be readily obtained by the hydrolysis of the corresponding ethyl ester.

Experimental Protocol:

-

Materials: Ethyl 3-(2-oxopiperidin-1-yl)propanoate, a base (e.g., sodium hydroxide or potassium hydroxide), a solvent system (e.g., ethanol/water mixture), and an acid for neutralization (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve ethyl 3-(2-oxopiperidin-1-yl)propanoate in the ethanol/water solvent mixture in a round-bottom flask.

-

Add a solution of the base to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the mixture in an ice bath and acidify with the chosen acid until the pH is acidic.

-

The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

-

Synthesis of Analogs and Derivatives

The core scaffold can be further modified at several positions to explore structure-activity relationships (SAR). Key modifications include:

-

Amide formation: The carboxylic acid group can be coupled with various amines to generate a library of amides.

-

Esterification: The carboxylic acid can be esterified with different alcohols.

-

Substitution on the piperidone ring: Analogs with substituents on the carbon atoms of the piperidone ring can be synthesized starting from appropriately substituted 2-piperidones.

Biological Activities and Therapeutic Potential

While specific biological data for this compound itself is limited in publicly available literature, the broader class of piperidone and propanoic acid derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Piperidone-containing compounds have been investigated for their potential as anticancer agents. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data on Related Piperidone Derivatives:

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Substituted 2-piperidones | HeLa | 10.64 - 33.62 µM | [1] |

| Monocarbonyl Curcumin Analogs of Piperidones | HepG2, A549, Hela, MCF-7 | Lower than cisplatin | [2] |

Signaling Pathways:

A prominent target for many anticancer agents, including some piperidine derivatives, is the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.[4][5]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

-

Materials: Cancer cell lines (e.g., HeLa, MCF-7), normal cell lines (for selectivity assessment), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

-

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Piperidine derivatives have been explored for their potential antibacterial and antifungal properties.

Quantitative Data on Related Antimicrobial Peptides and Analogs:

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Synthetic Antimicrobial Citropin Analogs | S. aureus, S. pseudintermedius | 4-32 µg/mL | [7] |

| Rationally Designed Antimicrobial Peptides | K. pneumoniae, P. aeruginosa | 6.25-12.5 µg/mL | [6] |

Experimental Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds, positive control antibiotic (e.g., ciprofloxacin).

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

-

Conclusion and Future Directions

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. While direct biological data on the parent compound is scarce, the established activities of related piperidone and propanoic acid derivatives, particularly in oncology and infectious diseases, provide a strong rationale for further investigation.

Future research should focus on:

-

Synthesis of a diverse library of analogs to systematically explore the structure-activity relationships.

-

Comprehensive biological screening of these analogs against a wide range of cancer cell lines and microbial pathogens.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds.

-

Optimization of pharmacokinetic and pharmacodynamic properties to identify lead candidates for further preclinical and clinical development.

This technical guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this promising chemical space. The combination of versatile synthesis, potential for diverse biological activities, and the relevance of targeted pathways underscores the importance of continued research into this compound derivatives and their analogs.

References

- 1. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Rationally Designed Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating the antimicrobial and anti-biofilm activity of three synthetic antimicrobial Citropin analogs and their ability to fight against Staphylococcus aureus and Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In-depth Technical Guide: 3-(2-Oxopiperidin-1-YL)propanoic Acid

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the mechanism of action for 3-(2-Oxopiperidin-1-YL)propanoic acid. Despite targeted searches across scientific databases, patent literature, and chemical repositories, no detailed biological data, including its specific molecular targets, signaling pathway interactions, or quantitative efficacy, has been publicly reported.

This guide summarizes the limited available information and outlines the standard methodologies that would be required to elucidate the mechanism of action of this compound.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 117705-04-1 |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Structure |

Current State of Knowledge

As of the latest available data, research on this compound has been primarily limited to its chemical synthesis and basic characterization. A doctoral thesis provided mass spectrometry data for the compound, confirming its synthesis, but did not explore any biological activity.

No peer-reviewed articles, patents, or conference proceedings were identified that describe the biological effects of this specific molecule. Therefore, the core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled based on the current body of scientific literature.

Future Directions: A Roadmap for Elucidating the Mechanism of Action

To characterize the mechanism of action of this compound, a systematic and multi-faceted experimental approach would be necessary. The following sections detail the hypothetical experimental protocols and workflows that could be employed.

Experimental Workflow for Target Identification and Validation

A logical workflow to identify the biological target(s) of this compound would involve a series of screening and validation assays.

Caption: A generalized experimental workflow for identifying the molecular target and mechanism of action of a novel compound.

Hypothetical Signaling Pathway Analysis

Should a target be identified, for instance, a specific kinase, the subsequent investigation would focus on the downstream signaling cascade.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of the compound on a target kinase.

Conclusion

The current lack of published biological data on this compound prevents a detailed analysis of its mechanism of action. The information presented here serves as a foundational overview and a guide for the future research that is required to elucidate the pharmacological properties of this compound. For researchers, scientists, and drug development professionals, this molecule represents an unexplored area of chemical space with the potential for novel biological activity. The experimental approaches outlined provide a clear path forward for its investigation.

An In-depth Technical Guide to 3-(2-Oxopiperidin-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Oxopiperidin-1-yl)propanoic acid is a chemical compound featuring a 2-piperidone moiety N-substituted with a propanoic acid chain. While specific research on this exact molecule is limited in publicly accessible literature, its structural components—the piperidone ring and the propanoic acid group—are present in a wide array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols relevant to this compound and its close analogs, serving as a foundational resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Data

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available physicochemical properties.

| Property | Value |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| CAS Number | 117705-04-1 |

| Appearance | Predicted to be a white to off-white solid. |

| Solubility | Expected to have some water solubility due to the carboxylic acid and amide functionalities. Solubility in organic solvents is likely to vary. |

| Predicted LogP | -0.6 |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a Michael addition reaction. This involves the addition of the lactam nitrogen of 2-piperidone to an acrylic acid derivative. Below is a generalized experimental protocol based on standard organic chemistry procedures for similar reactions.

Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate

This procedure outlines the synthesis of the ethyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid.

Reaction Scheme:

Caption: Synthesis of the ethyl ester intermediate.

Materials:

-

2-Piperidone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acrylate

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add sodium hydride (1.1 equivalents) under a positive pressure of inert gas.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous DMF to the flask to suspend the sodium hydride.

-

Dissolve 2-piperidone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the formation of the sodium salt of 2-piperidone.

-

Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.2 equivalents) dropwise via the dropping funnel.

-

Let the reaction mixture warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(2-oxopiperidin-1-yl)propanoate.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Hydrolysis to this compound

Reaction Scheme:

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 3-(2-oxopiperidin-1-yl)propanoate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the purified ethyl 3-(2-oxopiperidin-1-yl)propanoate in a mixture of THF and water.

-

Add an excess of NaOH or LiOH (e.g., 2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization if necessary.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is scarce, the 2-piperidone and propanoic acid moieties are present in numerous compounds with significant pharmacological activities. This suggests that the target molecule could be a valuable scaffold for medicinal chemistry research.

Potential Therapeutic Areas

-

Anti-inflammatory Activity : Propanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Additionally, some piperidone derivatives have shown anti-inflammatory properties.[2]

-

Anticancer Activity : The piperidone ring is a common feature in various anticancer agents.

-

Neuroprotective Effects : Certain 2-piperidone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting β-amyloid aggregation and neuroinflammation.[3]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, this compound derivatives could potentially modulate inflammatory pathways. For instance, they might inhibit the production of pro-inflammatory cytokines.

Caption: Potential inhibition of neuroinflammation.

Summary of Biological Data for Related Compounds

The following tables summarize quantitative data for structurally related compounds to provide a basis for potential research directions.

Table 1: Anti-inflammatory Activity of Piperidone Derivatives

| Compound/Derivative | Assay | Result | Reference |

| N-cyclohexylcarboxamide derivative of piperidine-2,4,6-trione | Carrageenan-induced paw edema in rats | Increased anti-inflammatory activity compared to parent compound | |

| 2-Piperidone derivatives | Inhibition of pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) production in LPS-stimulated BV-2 microglial cells | Effective suppression observed |

Table 2: Cytotoxicity of Propanoic Acid Derivatives

| Compound/Derivative | Cell Line | IC₅₀ / GI₅₀ | Reference |

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e) | MCF-7 (breast cancer) | 1.32 µM | [4] |

| Phenylpropanoic acid derivatives with lipophilic esters | Human solid tumor cell lines | GI₅₀ 3.1-21 µM |

Conclusion

This compound represents an under-explored molecule with a chemical structure that suggests potential for a range of biological activities, particularly in the areas of inflammation, oncology, and neuroprotection. The synthetic routes to this compound are feasible through established chemical reactions like the Michael addition. This technical guide provides a foundational framework for researchers interested in synthesizing and evaluating this compound and its derivatives for novel therapeutic applications. Further investigation is warranted to fully characterize its physicochemical properties and pharmacological profile.

References

- 1. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Anticoagulant Moiety: A Technical Guide to the Discovery and History of 3-(2-Oxopiperidin-1-yl)propanoic Acid and its Pivotal Role in Apixaban

Introduction: The compound 3-(2-Oxopiperidin-1-yl)propanoic acid, with CAS number 117705-04-1, is a molecule whose scientific significance is not as a standalone therapeutic agent but as a crucial structural component of the blockbuster anticoagulant, Apixaban. The history and discovery of this propanoic acid derivative are therefore intrinsically interwoven with the extensive research and development program that led to Apixaban, a highly potent, selective, and orally bioavailable direct Factor Xa (FXa) inhibitor. This technical guide provides an in-depth exploration of the synthesis, development, and biological context of this important chemical entity for researchers, scientists, and drug development professionals.

Discovery and Development Context

The quest for novel oral anticoagulants to overcome the limitations of traditional therapies like warfarin spurred the investigation into direct inhibitors of key coagulation cascade enzymes. Factor Xa, a critical juncture in the final common pathway of coagulation, emerged as a prime target. The discovery of Apixaban (BMS-562247) by a team at Bristol-Myers Squibb was a landmark achievement in this area. The development program focused on optimizing a series of compounds to achieve high potency, selectivity for FXa over other proteases, and favorable pharmacokinetic properties.

The 2-oxopiperidin-1-yl moiety, connected to a phenyl group, was identified as a key structural feature that contributes to the high affinity and efficacy of Apixaban. While this compound itself is not a direct precursor in most large-scale syntheses of Apixaban, its underlying structure is a result of the synthetic strategies employed to create the 1-(4-(2-oxopiperidin-1-yl)phenyl) fragment of the final drug molecule.

Synthetic Pathways and Methodologies

The synthesis of the 2-oxopiperidin-1-ylphenyl moiety, and by extension the conceptual framework of this compound's integration, has been approached through various routes. The seminal work by Pinto et al. in the Journal of Medicinal Chemistry and subsequent patents outline several key strategies. Below are detailed protocols for the formation of a key intermediate leading to this structural motif.

Experimental Protocol: Synthesis of 1-(4-aminophenyl)piperidin-2-one

A crucial step in many Apixaban syntheses is the creation of an aniline-substituted piperidinone. This intermediate serves as the foundation for building the rest of the molecule.

Method 1: From 1-(4-nitrophenyl)piperidin-2-one

-

Reaction Setup: A reaction vessel is charged with 1-(4-nitrophenyl)piperidin-2-one and a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the mixture.

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 50 psi) at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude product, 1-(4-aminophenyl)piperidin-2-one, can be purified by recrystallization or column chromatography to yield the desired product.

The following diagram illustrates a generalized workflow for the synthesis of Apixaban, highlighting the incorporation of the key piperidinone intermediate.

Quantitative Data: Biological Activity of Apixaban

The incorporation of the this compound substructure into Apixaban results in a molecule with impressive inhibitory activity against Factor Xa. The following table summarizes key quantitative data for Apixaban.

| Parameter | Value | Species | Reference |

| Ki (FXa) | 0.08 nM | Human | [1][2] |

| IC50 (FXa) | 1.3 nM | Human | [1] |

| Selectivity for FXa over Thrombin | >30,000-fold | Human | [2] |

| Oral Bioavailability | ~50% | Human | [3] |

Mechanism of Action: Factor Xa Inhibition

Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa.[4][5] By binding to the active site of both free and prothrombinase-bound Factor Xa, Apixaban blocks the conversion of prothrombin to thrombin, the final effector enzyme in the coagulation cascade.[5] This reduction in thrombin generation ultimately prevents the formation of a fibrin clot.[6] The mechanism does not require a cofactor like antithrombin.

The signaling pathway below illustrates the central role of Factor Xa in the coagulation cascade and the point of inhibition by Apixaban.

References

- 1. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Apixaban? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. study.com [study.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Oxopiperidin-1-YL)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(2-Oxopiperidin-1-YL)propanoic acid, a valuable intermediate in pharmaceutical and chemical research. The outlined procedure is based on a two-step sequence involving a Michael addition of 2-oxopiperidine to an acrylate ester, followed by hydrolysis of the resulting ester. This method is analogous to established procedures for the N-alkylation of lactams and other heterocyclic compounds. The protocol includes a comprehensive list of materials, step-by-step instructions, and methods for purification and characterization.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules, including enzyme inhibitors and other therapeutic agents. Its structure, featuring a lactam ring linked to a propanoic acid chain, makes it a versatile scaffold for further chemical modification. The synthesis protocol detailed herein provides a reliable and efficient method for producing this compound in a laboratory setting. The procedure is a Michael addition, a well-established reaction in organic chemistry, followed by a standard ester hydrolysis.

Reaction Scheme

The overall synthesis involves two main steps:

-

Michael Addition: 2-Oxopiperidine (δ-valerolactam) is reacted with an acrylic acid ester (e.g., methyl acrylate) in the presence of a base to form the corresponding methyl ester intermediate.

-

Hydrolysis: The resulting methyl 3-(2-oxopiperidin-1-yl)propanoate is hydrolyzed under basic conditions to yield the final product, this compound.

A plausible reaction mechanism involves the deprotonation of the lactam nitrogen of 2-oxopiperidine by a base, creating a nucleophilic anion. This anion then attacks the β-carbon of the acrylate ester in a conjugate addition, forming an enolate intermediate which is subsequently protonated to give the ester product. The final step is the saponification of the ester to the carboxylic acid.

Experimental Protocol

Materials and Reagents:

-

2-Oxopiperidine (δ-valerolactam)

-

Methyl acrylate

-

Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Methanol

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

pH paper or pH meter

Procedure:

Step 1: Synthesis of Methyl 3-(2-oxopiperidin-1-yl)propanoate

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-oxopiperidine (1.0 eq).

-

Dissolve the 2-oxopiperidine in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

-

Slowly add methyl acrylate (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(2-oxopiperidin-1-yl)propanoate. The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Hydrolysis)

-

Dissolve the crude methyl 3-(2-oxopiperidin-1-yl)propanoate from Step 1 in methanol.

-

Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2M solution).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1M HCl.

-

A precipitate of the product should form. If no precipitate forms, extract the aqueous layer with ethyl acetate.

-

If a precipitate is formed, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If extraction is performed, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

While specific quantitative data for the synthesis of this compound is not widely reported in the literature, the following table presents expected outcomes based on analogous reactions found for similar N-substituted lactams.

| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Methyl 3-(2-oxopiperidin-1-yl)propanoate | 2-Oxopiperidine, Methyl Acrylate | NaH | DMF | 0 to RT | 12-24 | 75-90 | >95 (after purification) |

| 2 | This compound | Methyl 3-(2-oxopiperidin-1-yl)propanoate | NaOH | Methanol/Water | Reflux | 2-4 | 85-95 | >98 (after purification) |

Note: Yields and purity are estimates based on similar chemical transformations and may vary depending on experimental conditions and scale.

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Plausible Reaction Mechanism

Caption: Plausible mechanism for the synthesis of this compound.

Safety Precautions

-

Sodium hydride is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere.

-

Anhydrous DMF is a combustible liquid and a potential skin irritant.

-

Methyl acrylate is flammable and toxic.

-

Concentrated acids and bases are corrosive.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Characterization

The final product and intermediate can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-